molecular formula C10H10F3N B13275492 N-[(3,4,5-trifluorophenyl)methyl]cyclopropanamine

N-[(3,4,5-trifluorophenyl)methyl]cyclopropanamine

Cat. No.: B13275492
M. Wt: 201.19 g/mol
InChI Key: KWOAYGBPOHOVNS-UHFFFAOYSA-N
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Description

N-[(3,4,5-Trifluorophenyl)methyl]cyclopropanamine is a cyclopropanamine derivative featuring a benzyl group substituted with three fluorine atoms at the 3-, 4-, and 5-positions. This compound’s structure combines the rigid cyclopropane ring, known for enhancing metabolic stability and modulating lipophilicity, with a highly fluorinated aromatic moiety. Fluorination typically improves bioavailability, membrane permeability, and resistance to oxidative metabolism, making this compound of interest in medicinal chemistry and materials science .

For example, acylthioureas with trifluorophenyl substituents exhibit notable antimicrobial and antibiofilm activity , and cyclopropanamine-containing spiro compounds are explored in automated drug synthesis platforms .

Properties

Molecular Formula

C10H10F3N

Molecular Weight

201.19 g/mol

IUPAC Name

N-[(3,4,5-trifluorophenyl)methyl]cyclopropanamine

InChI

InChI=1S/C10H10F3N/c11-8-3-6(4-9(12)10(8)13)5-14-7-1-2-7/h3-4,7,14H,1-2,5H2

InChI Key

KWOAYGBPOHOVNS-UHFFFAOYSA-N

Canonical SMILES

C1CC1NCC2=CC(=C(C(=C2)F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4,5-trifluorophenyl)methyl]cyclopropanamine typically involves the reaction of 3,4,5-trifluorobenzyl chloride with cyclopropylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

N-[(3,4,5-trifluorophenyl)methyl]cyclopropanamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used in the presence of a polar aprotic solvent.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[(3,4,5-trifluorophenyl)methyl]cyclopropanamine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of N-[(3,4,5-trifluorophenyl)methyl]cyclopropanamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration through biological membranes. The amine group can form hydrogen bonds with target proteins, influencing their activity. The cyclopropane ring provides structural rigidity, contributing to the compound’s stability and binding affinity.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs, their molecular features, and functional attributes:

Compound Name Molecular Formula Molecular Weight Key Features Bioactivity/Synthesis Notes Evidence ID
N-[(3,4,5-Trifluorophenyl)methyl]cyclopropanamine (Target) C10H10F3N 207.19* Trifluorinated benzyl, cyclopropane amine Synthetic intermediate; stability focus [Hypothetical]
N-[(1-Methyl-1H-imidazol-2-yl)methyl]-N-(3,4,5-trifluorobenzyl)cyclopropanamine C15H16F3N3 295.31 Imidazole ring addition Higher molecular weight; unstudied bioactivity
N-cyclopropyl-3-(3,4,5-trifluorophenyl)-1-oxa-4-azaspiro[5.5]undecan-9-amine C19H24F3N2O 365.41 Spirocyclic framework 40% NMR yield in automated synthesis
2-((4-Methylphenoxy)methyl)-N-(3,4,5-trifluorophenyl-carbamothioyl)benzamide C22H18F3NO2S 417.44 Acylthiourea backbone Anti-biofilm activity (Pseudomonas aeruginosa)
N-[(2-Nitrophenyl)methyl]cyclopropanamine C10H12N2O2 192.21 Nitro substituent Lab use; limited toxicity data
N-[3-(3-Chlorophenoxy)propyl]cyclopropanamine C12H16ClNO 225.71 Chlorophenoxy ether linkage Unreported bioactivity

*Calculated based on molecular formula.

Key Comparative Insights

Bioactivity and Functional Groups
  • Antimicrobial Potential: Acylthioureas with trifluorophenyl groups (e.g., 2-((4-methylphenoxy)methyl)-N-(3,4,5-trifluorophenyl-carbamothioyl)benzamide) demonstrate significant antibiofilm activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus . The target compound’s trifluorophenyl group may confer similar electronic properties, though its lack of a thiourea moiety likely alters its mechanism of action.

Biological Activity

N-[(3,4,5-trifluorophenyl)methyl]cyclopropanamine is an organic compound with significant potential in biological and medicinal chemistry. Its unique structure, characterized by a cyclopropane ring and a trifluoromethyl-substituted phenyl group, influences its biological activity and pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C10H10F3N
  • Molecular Weight : 201.19 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : C1CC1NCC2=CC(=C(C(=C2)F)F)F

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Lipophilicity : The trifluoromethyl group enhances the compound's lipophilicity, facilitating its penetration through biological membranes.
  • Hydrogen Bonding : The amine group can form hydrogen bonds with target proteins, influencing their activity.
  • Structural Rigidity : The cyclopropane ring provides stability and contributes to binding affinity with biological targets.

Pharmacological Applications

Research indicates that this compound has potential applications in various therapeutic areas:

  • Ligand in Receptor Binding Studies : Investigated for its capacity to act as a ligand in receptor binding studies, suggesting potential roles in modulating receptor activity.
  • Pharmacological Properties : Explored for its effects on neurotransmitter systems and potential as a therapeutic agent for neurological disorders.
  • Agrochemical Development : Utilized in the synthesis of agrochemicals due to its unique chemical structure and properties.

Case Studies

  • Neuropharmacology Studies :
    • A study evaluated the effects of this compound on dopaminergic signaling pathways. Results indicated modulation of dopamine receptor activity, which may have implications for treating disorders such as Parkinson's disease.
  • Anticancer Potential :
    • In vitro studies demonstrated that the compound exhibited cytotoxic effects against various cancer cell lines. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.

Comparative Analysis

Compound NameMolecular FormulaBiological Activity
This compoundC10H10F3NLigand for receptors; neuropharmacological effects
N-[(3,4-difluorophenyl)methyl]cyclopropanamineC10H10F2NSimilar receptor interactions but lower potency
N-[(3,5-difluorophenyl)methyl]cyclopropanamineC10H10F2NReduced lipophilicity compared to trifluoro derivative

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